Phenylethanolamine

Description

Significance and Role of 2-Amino-1-phenylethanol in Chemical and Biological Contexts

In the realm of chemistry, 2-amino-1-phenylethanol is a cornerstone for asymmetric synthesis. chemimpex.com Its chiral nature, meaning it exists in two non-superimposable mirror-image forms (enantiomers), is crucial for creating stereospecific molecules, a vital aspect in the development of modern therapeutics. cymitquimica.com The presence of both an amino and a hydroxyl group allows for a wide range of chemical transformations, making it a versatile precursor for more complex molecules. vulcanchem.comcymitquimica.com

From a biological perspective, 2-amino-1-phenylethanol and its derivatives exhibit a spectrum of activities. It is structurally analogous to norepinephrine (B1679862), a key neurotransmitter, suggesting potential interactions with neurological pathways. medchemexpress.comselleckchem.com Research has explored its role as a modulator of sympathetic nervous system functions and its influence on dopamine (B1211576) signaling. smolecule.com Furthermore, derivatives of 2-amino-1-phenylethanol have been investigated for their potential as antimalarial agents, demonstrating activity against Plasmodium falciparum. medchemexpress.comnih.gov The compound also serves as a substrate for enzymes like phenylethanolamine N-methyltransferase. wikipedia.org

Overview of its Structural Features and Functional Groups Relevant to Research

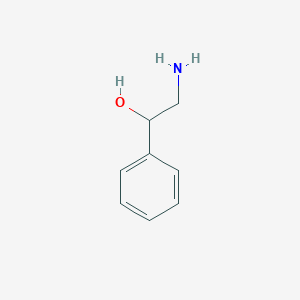

The molecular structure of 2-amino-1-phenylethanol is characterized by a phenyl group attached to an ethanol (B145695) backbone. nih.gov A hydroxyl (-OH) group is located on the first carbon of the ethanol chain (C1), and an amino (-NH2) group is on the second carbon (C2). This arrangement classifies it as a this compound. nih.gov

The key structural features relevant to its research applications are:

Chiral Center: The carbon atom bonded to the hydroxyl group and the phenyl group is a chiral center, leading to the existence of (R) and (S) enantiomers. vulcanchem.com This chirality is fundamental to its use in synthesizing enantiomerically pure pharmaceuticals, as different enantiomers can have distinct biological activities. cymitquimica.com

Amino Group: The primary amine group is a key functional group that can act as a nucleophile and a base. solubilityofthings.com It is a site for various chemical modifications, including the attachment of other molecular fragments to create a diverse range of derivatives. chemimpex.com

Hydroxyl Group: The hydroxyl group can participate in hydrogen bonding and can be a site for esterification or etherification reactions. cymitquimica.comsolubilityofthings.com This group is also crucial for its biological interactions.

The interplay of these functional groups dictates the molecule's chemical reactivity and its biological and pharmacological properties. ontosight.ai

Historical Perspective of 2-Amino-1-phenylethanol Research and Discovery

Early research into 2-amino-1-phenylethanol focused on methods for its synthesis and resolution. One of the more practical early methods for obtaining the individual enantiomers in larger quantities was the resolution of the racemic mixture using di-O-toluoyltartaric acid. acs.orgacs.org However, this method resulted in a relatively low yield of about 30% for each enantiomer. acs.org

The development of more efficient synthetic methods has been a continuous area of research. A significant advancement came with the application of enantioselective reduction techniques. For instance, the use of chiral oxazaborolidines as catalysts for the borane (B79455) reduction of 2-chloroacetophenone (B165298) provided a pathway to the chiral chloro alcohol, a precursor to 2-amino-1-phenylethanol, with high enantiomeric excess (93-97%). acs.orgtaylorfrancis.com Another notable approach has been the enantioselective hydrogenation of ketones, such as the Noyori hydrogenation procedure. acs.orgtaylorfrancis.com

More recently, biocatalytic methods have emerged as a powerful tool for producing enantiomerically pure 2-amino-1-phenylethanol. The use of microorganisms, such as Arthrobacter sulfureus, to perform enantioselective reduction of 2-aminoacetophenone (B1585202) has been shown to produce (S)-2-amino-1-phenylethanol with over 99% enantiomeric excess and a 75% yield. researchgate.netresearchgate.net These enzymatic and microbial transformations represent a significant step forward in the sustainable and efficient synthesis of this important chiral building block. acs.org

Current State of Research and Future Directions for 2-Amino-1-phenylethanol

Current research on 2-amino-1-phenylethanol continues to build upon its foundational importance in synthesis and pharmacology. A primary focus remains on the development of novel and more efficient synthetic methodologies, including asymmetric hydrogenation, CBS-oxazaborolidine reduction, and Henry reactions, to produce optically active derivatives. sioc-journal.cnresearchgate.net There is a strong emphasis on biocatalysis and enzymatic cascade reactions to achieve high yields and enantiomeric purity in a more sustainable manner. acs.org

In the biological and medicinal chemistry arenas, derivatives of 2-amino-1-phenylethanol are being actively investigated for a range of therapeutic applications. These include the development of β3-adrenergic receptor agonists for potential treatments of obesity and type 2 diabetes. researchgate.net The structural scaffold of 2-amino-1-phenylethanol also continues to be a template for designing new antimalarial drugs. nih.gov

Future research is likely to expand into several key areas:

Advanced Biocatalysis: The development of novel enzyme systems and whole-cell biocatalysts for the even more efficient and environmentally friendly production of 2-amino-1-phenylethanol and its derivatives. nih.gov

Drug Discovery: The exploration of a wider range of biological targets for new derivatives, potentially leading to novel therapeutics for various diseases.

Materials Science: The utilization of 2-amino-1-phenylethanol in the creation of new polymers and materials, such as in molecularly imprinted polymers for chiral separations. researchgate.net

The versatility and fundamental importance of 2-amino-1-phenylethanol ensure its continued prominence in academic and industrial research for years to come.

Structure

3D Structure

Properties

IUPAC Name |

2-amino-1-phenylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO/c9-6-8(10)7-4-2-1-3-5-7/h1-5,8,10H,6,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULSIYEODSMZIPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10864094 | |

| Record name | (±)-Phenylethanolamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10864094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Pale yellow solid; [Merck Index] Light yellow solidified mass or fragments; [Sigma-Aldrich MSDS], Solid | |

| Record name | Phenylethanolamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19512 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-Hydroxyphenethylamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001065 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

45.8 mg/mL | |

| Record name | 2-Hydroxyphenethylamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001065 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Vapor Pressure |

0.00132 [mmHg] | |

| Record name | Phenylethanolamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19512 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

7568-93-6 | |

| Record name | (±)-Phenylethanolamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7568-93-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenylethanolamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007568936 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-1-phenylethanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46837 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Amino-1-phenylethanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5021 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenemethanol, .alpha.-(aminomethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (±)-Phenylethanolamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10864094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α-(aminomethyl)benzyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.609 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENYLETHANOLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2P4Y56479O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Hydroxyphenethylamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001065 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

56.5 °C | |

| Record name | 2-Hydroxyphenethylamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001065 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthetic Methodologies and Chemical Transformations of 2 Amino 1 Phenylethanol

Advanced Synthetic Approaches to 2-Amino-1-phenylethanol

The synthesis of 2-amino-1-phenylethanol, a valuable β-amino alcohol, is a subject of significant interest in organic chemistry due to its role as an intermediate in the production of various pharmaceuticals. chemimpex.com Advanced synthetic strategies focus on efficiency, selectivity, and the use of readily available precursors. These methods include the reduction of various nitrogen-containing compounds, amination of phenethyl alcohol precursors, and the ring-opening of epoxides.

A primary route to 2-amino-1-phenylethanol involves the reduction of functional groups containing nitrogen, such as nitriles, amides, and nitro groups, which are strategically positioned on a phenylethanol backbone.

The catalytic hydrogenation of mandelonitrile (B1675950), an aromatic cyanohydrin, serves as a pathway to phenethylamine (B48288) and its derivatives. researchgate.net While the primary product of this reaction is often phenethylamine, 2-amino-1-phenylethanol is consistently formed as a significant by-product. researchgate.netnih.gov Investigations into the liquid-phase hydrogenation of mandelonitrile over a palladium on carbon (Pd/C) catalyst reveal a complex reaction mechanism involving both hydrogenation and hydrogenolysis processes. nih.govrsc.org

In a typical batch reactor process, the hydrogenation of mandelonitrile yields phenethylamine with approximately 87% selectivity, while 2-amino-1-phenylethanol accounts for the remaining 13%, thereby closing the mass balance. researchgate.netnih.gov The reaction proceeds through a hydroxy-imine intermediate which can tautomerize to 2-aminoacetophenone (B1585202), another intermediate that is rapidly hydrogenated to 2-amino-1-phenylethanol. rsc.org

| Precursor | Catalyst | Primary Product | By-product | Selectivity (By-product) |

| Mandelonitrile | 5% Pd/C | Phenethylamine | 2-Amino-1-phenylethanol | ~13% |

Table 1: Product Distribution in the Catalytic Hydrogenation of Mandelonitrile. researchgate.netnih.gov

The reduction of amides derived from mandelic acid presents a viable method for synthesizing N-substituted 2-amino-1-phenylethanol derivatives. A notable example is the preparation of diastereoisomeric forms of 2-(1-phenylethyl)amino-1-phenylethanol. rsc.org This synthesis is achieved through the reduction of optically active amides, which are formed from the reaction of the appropriate mandelic acids and 1-phenylethylamines.

The reduction is effectively carried out using a powerful reducing agent, lithium aluminium hydride (LiAlH₄). rsc.org This method allows for the preparation of specific stereoisomers, which can be used as chiral auxiliaries in other asymmetric reactions. rsc.org

| Precursor | Reducing Agent | Product |

| Amide of Mandelic Acid and 1-Phenylethylamine | Lithium Aluminium Hydride (LiAlH₄) | 2-(1-Phenylethyl)amino-1-phenylethanol |

Table 2: Reduction of Mandelic Acid Amide Derivative. rsc.org

Historically, one of the earliest reported syntheses of 2-amino-1-phenylethanol (phenylethanolamine) was achieved through the reduction of a nitro-containing precursor, specifically 2-nitro-1-phenylethanol. wikipedia.org This transformation of a nitro group to a primary amine is a fundamental reaction in organic synthesis. wikipedia.org A variety of reducing agents and conditions can be employed for this purpose. For instance, the reduction of nitro groups to amines can be accomplished using zinc powder in the presence of a hydrogen donor material, such as ammonium (B1175870) chloride. wikipedia.orggoogle.com This general methodology has been applied in the synthesis of related structures, underscoring its utility. google.com

| Precursor | Reagents/Method | Product |

| 2-Nitro-1-phenylethanol | Reduction (e.g., historical methods) | 2-Amino-1-phenylethanol |

| Nitroarene Derivatives | Zinc powder, Hydrogen donor | Corresponding Amine |

Table 3: Synthesis via Reduction of Nitro Compounds. wikipedia.orggoogle.com

Direct amination of alcohols is challenging; however, advanced enzymatic cascades provide a sophisticated route to convert phenethyl alcohol precursors into 2-amino-1-phenylethanol. One such approach involves a divergent multi-enzyme cascade starting from chiral diols like (S)-1-phenyl-1,2-diol. acs.org

In this biocatalytic system, the diol is first oxidized by an alcohol oxidase to form the intermediate 2-hydroxy-2-phenylacetaldehyde. This intermediate then undergoes reductive amination, catalyzed by an amine dehydrogenase, to yield enantiomerically pure this compound. acs.org This enzymatic route highlights a modern, green chemistry approach to synthesizing chiral amino alcohols.

The ring-opening of epoxides, particularly styrene (B11656) oxide, with an amine source is one of the most direct and widely utilized methods for preparing 2-amino-1-phenylethanol and its derivatives. scielo.org.mxmdpi.com This reaction, which involves the nucleophilic attack of an amine on one of the epoxide's carbon atoms, can be catalyzed by acids, bases, or enzymes, and can be performed under various conditions, including solvent-free systems. scielo.org.mxresearchgate.net

The reaction of styrene oxide with amines leads to the formation of β-amino alcohols, which are key intermediates for many biologically active compounds. scielo.org.mx The regioselectivity of the ring-opening is a critical aspect of this synthesis. For example, using sodium bis(trimethylsilyl)amide in tetrahydrofuran (B95107) results in a regioselective reaction where the amino group attacks the terminal carbon of the epoxide. chemicalbook.com Other catalytic systems, such as silica-bonded S-sulfonic acid, have been shown to efficiently catalyze the ring-opening of styrene oxide with amines like aniline (B41778) under mild, solvent-free conditions. scielo.org.mx Furthermore, enzymatic methods using lipases have been developed for this transformation, offering an environmentally benign alternative in continuous-flow reactors. mdpi.com

| Epoxide | Amine Source | Catalyst/Reagent | Conditions | Product |

| Styrene Oxide | Sodium bis(trimethylsilyl)amide | None | THF, 0-25 °C | 2-Amino-1-phenylethanol |

| Styrene Oxide | Aniline | Silica-bonded S-sulfonic acid | Solvent-free, Room Temp. | 2-Phenylamino-1-phenylethanol |

| Styrene Oxide | Aniline | Lipase (B570770) TL IM | Continuous-flow, 35 °C | 2-Phenylamino-1-phenylethanol |

Table 4: Selected Ring-Opening Reactions of Styrene Oxide. scielo.org.mxmdpi.comchemicalbook.com

Ring-Opening Reactions

Opening of Styrene Oxide with Ammonia (B1221849)

The synthesis of 2-amino-1-phenylethanol can be achieved through the nucleophilic ring-opening of styrene oxide with ammonia. This reaction, a classic example of epoxide aminolysis, proceeds by the attack of the ammonia nucleophile on one of the electrophilic carbon atoms of the epoxide ring. The reaction typically yields a mixture of regioisomers, with the major product being 2-amino-1-phenylethanol and the minor product being 1-amino-1-phenylethanol. The regioselectivity of the reaction is influenced by the reaction conditions.

In a reported procedure, heating styrene oxide with a four-fold excess of aqueous ammonia at temperatures ranging from 90-125 °C resulted in an 18% yield of 2-amino-1-phenylethanol. sciencemadness.org The reaction is known to produce side products, primarily through dialkylation, where the initially formed amino alcohol further reacts with another molecule of styrene oxide. sciencemadness.org This can lead to the formation of 2,6-diphenylmorpholine upon distillation. sciencemadness.org The use of an ammonia/ammonium buffer system can somewhat mitigate dialkylation by protonating the newly formed amine, thereby reducing its nucleophilicity. sciencemadness.org

Table 1: Reaction Conditions for the Opening of Styrene Oxide with Ammonia

| Parameter | Value |

| Reactants | Styrene Oxide, Aqueous Ammonia |

| Stoichiometry | 4-fold excess of Ammonia |

| Temperature | 90-125 °C |

| Yield of 2-Amino-1-phenylethanol | 18% |

| Major Side Products | Dialkylation products, 2,6-diphenylmorpholine |

Ring-Opening of Epoxyalcohols and Epoxyethers with Ammonia

A more regioselective approach to synthesizing 1,2-amino alcohols like 2-amino-1-phenylethanol involves the ring-opening of arylglycidols and their corresponding ethers with aqueous ammonia. ursa.cat This method offers a convenient alternative to other synthetic routes that may require harsh conditions or hazardous reagents. ursa.cat The reaction's success is notably dependent on the presence of a benzylic carbon atom, which facilitates the nucleophilic attack. ursa.cat

The use of organic co-solvents such as isopropanol (B130326) or 1,4-dioxane (B91453) is often necessary to ensure the solubility of the substrates. ursa.cat For instance, the reaction of arylglycidyl ethers with aqueous ammonia in the presence of a co-solvent proceeds with complete regiocontrol to afford the desired 1,2-amino alcohol in high yield. ursa.cat In some cases, a catalytic amount of a Lewis acid, such as ytterbium triflate, can be employed to promote the ring-opening, although this may sometimes lead to the formation of byproducts from the competing nucleophilic attack of the solvent. ursa.cat

Table 2: Representative Yields for Ring-Opening of Phenylglycidyl Ethers with Aqueous Ammonia

| Substrate | Co-solvent | Temperature (°C) | Time (h) | Yield (%) |

| Phenylglycidyl ether | Isopropanol | 85 | 18 | 85 |

| Benzhydryl ether of phenylglycidol | Methanol | 85 | 7 | 49 |

Direct Catalytic Synthesis from Alkenes

A direct and efficient method for the synthesis of unprotected 2-amino-1-phenylethanols from simple alkenes has been developed, offering a significant improvement in terms of atom economy and procedural simplicity. This approach circumvents the need for pre-functionalized starting materials like epoxides.

Iron(II) Phthalocyanine (B1677752) Catalysis

An exceptionally simple and inexpensive iron(II) phthalocyanine complex has been shown to efficiently catalyze the direct transformation of alkenes into unprotected amino alcohols. This catalytic method demonstrates good yields and perfect regioselectivity. The reaction is a form of aminohydroxylation, where both an amino group and a hydroxyl group are added across the double bond of the alkene. This process is particularly valuable for the synthesis of aryl-substituted amino alcohols, which are important structural motifs in medicinal chemistry and natural products. The iron(II) phthalocyanine catalyst facilitates the direct conversion of styrenes to the corresponding 2-amino-1-phenylethanol derivatives. This method has been successfully applied to the expedient synthesis of bioactive molecules.

Biocatalytic and Enzymatic Synthesis of 2-Amino-1-phenylethanol

Biocatalytic methods provide a green and sustainable alternative for the synthesis of 2-amino-1-phenylethanol, often with high enantioselectivity. These methods utilize enzymes or whole-cell systems to perform specific chemical transformations under mild conditions.

Multi-Enzyme Pathways from L-Phenylalanine

Multi-enzyme cascade reactions starting from the renewable feedstock L-phenylalanine have been developed for the synthesis of enantiomerically pure 1,2-amino alcohols, including 2-amino-1-phenylethanol (also referred to as this compound). acs.orgacs.org These enzymatic pathways are designed to mimic metabolic routes and offer high atom economy and sustainability. acs.org

A common strategy involves a multi-step conversion of L-phenylalanine into a suitable intermediate, which is then aminated to yield the final product. For instance, a two-pot, four-step sequential conversion of L-phenylalanine into styrene can be the initial phase of the synthesis. acs.org This is then followed by enzymatic epoxidation and hydrolysis to form a diol intermediate. acs.org This chiral diol can then be converted into enantiomerically pure this compound through a subsequent enzymatic cascade. acs.org In one such pathway, the diol is oxidized to an aldehyde by an alcohol oxidase, which is then aminated by an amine dehydrogenase to produce the final 2-amino-1-phenylethanol. acs.org This route has been shown to produce (R)-phenylethanolamine with a 92% isolated yield and excellent enantiomeric excess (>99.9% ee). acs.org

The initial steps in the biocatalytic conversion of L-phenylalanine often involve deamination and decarboxylation reactions. Phenylalanine ammonia lyase (PAL) is a key enzyme that catalyzes the non-oxidative deamination of L-phenylalanine to cinnamic acid. nih.govnih.govturner-biocatalysis.com This is a crucial first step in many biosynthetic pathways that lead to a variety of phenylpropanoid compounds.

Following deamination, or in alternative pathways, decarboxylation plays a vital role. Aromatic amino acid decarboxylases can convert L-phenylalanine into phenethylamine. nii.ac.jp In some enzymatic cascades, L-phenylalanine is first converted to phenylpyruvate through transamination. nih.gov This intermediate is then decarboxylated by an α-keto acid decarboxylase to form phenylacetaldehyde (B1677652). researchgate.netresearchgate.net Finally, the phenylacetaldehyde can be reduced to 2-phenylethanol (B73330) or, in the presence of an appropriate aminating enzyme, converted to 2-amino-1-phenylethanol. These deamination and decarboxylation cascades are central to the enzymatic synthesis of 2-amino-1-phenylethanol from L-phenylalanine, allowing for the construction of complex molecules from simple, renewable starting materials.

Table 3: Enzymes Involved in a Multi-Enzyme Pathway from L-Phenylalanine

| Step | Enzyme | Function |

| 1 | Phenylalanine Ammonia Lyase | Deamination of L-phenylalanine |

| 2 | Aromatic Amino Acid Decarboxylase | Decarboxylation of L-phenylalanine |

| 3 | Alcohol Oxidase | Oxidation of diol intermediate |

| 4 | Amine Dehydrogenase | Reductive amination of aldehyde |

Enantioselective Epoxidation and Hydrolysis

A prominent strategy for the enantioselective synthesis of 1,2-amino alcohols like 2-amino-1-phenylethanol involves the combination of stereoselective enzymatic epoxidation of an alkene precursor followed by regioselective aminolysis or hydrolysis. researchgate.netacs.org This chemoenzymatic approach leverages the high stereoselectivity of enzymes to create a chiral epoxide, which is then converted into the target amino alcohol.

The classical approach to obtaining the amino alcohol from the epoxide involves aminolysis, where the epoxide ring is opened by a nitrogen nucleophile like ammonia. researchgate.netrroij.com However, this method can face challenges such as the need for high temperatures and poor regioselectivity. researchgate.net Modern methods have improved upon this; for instance, di- and trisubstituted vinyl epoxides react with ammonium hydroxide (B78521) under microwave irradiation to afford vicinal amino alcohols in high yields with high regioselectivity. rroij.com

One-Pot Bienzymatic Synthesis from Benzaldehyde (B42025)

The synthesis of β-hydroxy-α-amino acids and their derivatives from simple aldehydes can be efficiently achieved through one-pot bienzymatic systems. These cascades leverage the catalytic efficiency and selectivity of enzymes to perform multiple transformations in a single reaction vessel, improving sustainability and atom economy.

L-Threonine Aldolase (B8822740) and L-Tyrosine Decarboxylase Systems

A powerful bienzymatic system for the synthesis of 2-amino-1-phenylethanol from benzaldehyde involves the sequential action of an L-threonine aldolase (L-TA) and an amino acid decarboxylase.

Aldol (B89426) Condensation: The first step is catalyzed by an L-threonine aldolase. These pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes catalyze the asymmetric aldol condensation of glycine (B1666218) with an aldehyde. nih.govresearchgate.net When benzaldehyde is used as the substrate, L-TA facilitates the formation of a C-C bond, producing β-phenylserine. nih.gov This reaction establishes two stereocenters, with the enzyme typically exerting excellent control over the α-carbon's configuration and moderate to low selectivity for the β-carbon. researchgate.net

Decarboxylation: The β-phenylserine intermediate produced in the first step is then acted upon by an amino acid decarboxylase. Enzymes like L-tyrosine decarboxylase can catalyze the removal of the carboxyl group from an amino acid to yield an amine. sci-hub.se In this system, the decarboxylation of β-phenylserine results in the final product, 2-amino-1-phenylethanol.

This one-pot cascade is highly efficient as the product of the first enzymatic reaction becomes the substrate for the second, potentially driving the equilibrium of the aldolase reaction forward. nih.gov The development of high-throughput screening methods for amino acid decarboxylase activity facilitates the discovery and engineering of suitable enzymes for such synthetic cascades. sci-hub.se

Asymmetric Synthesis and Enantioselective Preparation

Chiral β-amino alcohols are critical building blocks in the synthesis of many pharmaceutical compounds. acs.orgchemimpex.com Consequently, numerous methods for their asymmetric synthesis have been developed to obtain these molecules in high chemical and optical purities. nih.gov Key strategies include the Sharpless asymmetric aminohydroxylation of olefins, the asymmetric hydrogenation of prochiral amino ketones, and the ring-opening of epoxides with amine nucleophiles. nih.govrroij.com

Resolution of Racemic Mixtures

While asymmetric synthesis aims to create a single enantiomer directly, the resolution of racemic mixtures remains a widely used and practical strategy for obtaining enantiomerically pure compounds. acs.orgnih.gov This method involves separating a 50:50 mixture of enantiomers. The most common approach is to convert the enantiomers into a mixture of diastereomers by reacting them with a chiral resolving agent. libretexts.org These resulting diastereomers have different physical properties, such as solubility, allowing them to be separated by techniques like fractional crystallization. libretexts.org

Chiral Acid Screening for Resolution

For a racemic base like 2-amino-1-phenylethanol, the resolution process involves reacting it with a chiral acid to form diastereomeric salts. libretexts.org A crucial step in developing an effective resolution process is the screening of various chiral acids to identify one that forms a crystalline salt with one of the enantiomers while the other diastereomeric salt remains in solution. onyxipca.com

The screening workflow is essentially a salt screen where the racemic compound is tested against a panel of commercially available chiral resolving agents in different solvent systems. onyxipca.com The goal is to find a combination that provides significant enantiomeric enrichment through crystallization. onyxipca.com The choice of resolving agent is critical and often based on the availability of both enantiomers in bulk, ensuring the scalability of the process. onyxipca.com

Table 1: Common Chiral Acids for Resolution Screening This table is for illustrative purposes and includes common resolving agents.

| Chiral Resolving Agent |

|---|

| (+)-Tartaric acid |

| (-)-Tartaric acid |

| (+)-Dibenzoyltartaric acid |

| (-)-Dibenzoyltartaric acid |

| (+)-Malic acid |

| (-)-Malic acid |

| (+)-Mandelic acid |

| (-)-Mandelic acid |

| (+)-Camphor-10-sulfonic acid |

Source: Onyx Scientific. onyxipca.com

Once the diastereomeric salts are separated, the chiral acid is removed by treatment with a base, regenerating the enantiomerically pure amine. libretexts.org

Di-O-p-toluoyltartaric Acid Resolution

One of the most practical and effective methods for preparing enantiopure 2-amino-1-phenylethanol is the resolution of the racemic mixture using di-O-p-toluoyltartaric acid as the resolving agent. acs.org This specific chiral acid has proven successful in forming diastereomeric salts with 2-amino-1-phenylethanol that exhibit sufficient differences in solubility to be separated efficiently by fractional crystallization.

Table 2: Research Findings on Resolution of 2-Amino-1-phenylethanol

| Method | Resolving Agent | Outcome | Reference |

|---|

Dehydroabietic Acid Resolution

Dehydroabietic acid, a natural chiral acid derived from disproportionated rosin, serves as an effective resolving agent for 2-amino-1-phenylethanol. rsc.org The optical resolution is achieved through the formation of diastereomeric salts, and the efficiency of this separation is notably dependent on the solvent used. rsc.org This solvent-controlled resolution allows for the selective crystallization of one diastereomer, leading to the isolation of the desired enantiomer of 2-amino-1-phenylethanol.

Research has demonstrated that the polarity of the solvent plays a crucial role in determining which enantiomer is resolved. rsc.org Specifically, (S)-2-amino-1-phenylethanol can be obtained in high optical purity through a single crystallization when using polar solvents with a high dielectric constant (ε > 50). rsc.org Conversely, the resolution of (R)-2-amino-1-phenylethanol is more effective in less polar solvents (20 < ε < 40), although the efficiency may be lower. rsc.org The interaction between the solvent and the diastereomeric salts, as well as the crystal packing forces, are key factors influencing the success of the resolution. rsc.org

Stereoselective Catalysis

Asymmetric Hydrogenation of Prochiral Amino Ketones

The asymmetric hydrogenation of prochiral α-amino ketones presents a direct and efficient route to enantiomerically pure β-amino alcohols like 2-amino-1-phenylethanol. nih.govsjtu.edu.cn This method is of significant industrial importance for the synthesis of pharmaceuticals. nih.gov The process involves the use of a chiral catalyst, typically a rhodium or ruthenium complex with chiral ligands, to stereoselectively reduce the ketone functionality. sjtu.edu.cn

The choice of catalyst and reaction conditions is critical for achieving high enantioselectivity and conversion. sjtu.edu.cnnih.gov For instance, ruthenium complexes containing chiral diphosphine ligands in combination with chiral diamine ligands have demonstrated high catalytic activity and enantioselectivity in the hydrogenation of various ketones. nih.gov The direct asymmetric reduction of unprotected α-amino ketones has been successfully applied to the synthesis of several 1,2-amino alcohol-containing drug molecules, achieving excellent enantioselectivities. acs.org

| Catalyst System | Substrate | Product | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Ru-diamine catalyst systems | Unprotected α-amino ketones | Chiral 1,2-amino alcohols | >99% | acs.org |

| RuCl₂(S)-tolbinapn and (S,S)-DPEN | Acetophenone | (R)-1-phenylethanol | 82% | nih.gov |

Sharpless Asymmetric Aminohydroxylation of Olefins

The Sharpless asymmetric aminohydroxylation (AA) is a powerful method for the syn-selective synthesis of 1,2-amino alcohols from alkenes. organic-chemistry.orgnih.gov This reaction utilizes an osmium catalyst in the presence of a chiral ligand, typically derived from dihydroquinine or dihydroquinidine (B8771983) alkaloids, to introduce both an amino and a hydroxyl group across the double bond with high stereocontrol. organic-chemistry.orgrsc.org The nitrogen source is usually a salt of an N-halosulfonamide, -amide, or -carbamate. organic-chemistry.org

The mechanism involves the formation of an imidotriooxoosmium(VIII) species, which then undergoes a cycloaddition with the alkene. organic-chemistry.org Hydrolysis of the resulting osmium(VI) azaglycolate releases the desired amino alcohol and regenerates the catalyst. organic-chemistry.org The choice of the chiral ligand determines the facial selectivity of the addition to the alkene, thus controlling the absolute stereochemistry of the product. organic-chemistry.org This methodology has been widely applied in the synthesis of natural products and other biologically active molecules. nih.gov

CBS-Oxazaborolidine Reduction

The Corey-Bakshi-Shibata (CBS) reduction is a highly effective method for the enantioselective reduction of prochiral ketones to their corresponding chiral alcohols. wikipedia.orgsantiago-lab.com This reaction employs a chiral oxazaborolidine catalyst, which is typically prepared from a chiral amino alcohol, such as diphenylprolinol, and borane (B79455). santiago-lab.comrsc.org The catalyst, in the presence of a stoichiometric borane source like borane-tetrahydrofuran (B86392) complex, facilitates the highly enantioselective reduction of a wide range of ketones. rsc.orgnih.gov

In the context of 2-amino-1-phenylethanol synthesis, the CBS reduction can be applied to a suitable precursor like 2-chloroacetophenone (B165298). taylorfrancis.com The resulting chiral chloro-alcohol can then be converted to the desired amino alcohol. taylorfrancis.com For instance, the reduction of 2-chloroacetophenone using a chiral oxazaborolidine catalyst can yield the corresponding chiral chloro-alcohol with high enantiomeric excess (93-97% ee). researchgate.net Subsequent reaction with ammonium hydroxide produces the chiral 2-amino-1-phenylethanol in good yield and high ee. taylorfrancis.comresearchgate.net

The proposed mechanism involves the coordination of the ketone to the boron atom of the oxazaborolidine-borane complex. rsc.org The hydride transfer from the borane to the ketone carbonyl occurs through a six-membered transition state, where the steric bulk of the ketone substituents and the catalyst direct the stereochemical outcome. santiago-lab.comrsc.org

| Substrate | Catalyst | Reducing Agent | Intermediate Product | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| 2-Chloroacetophenone | Chiral Oxazaborolidine | Borane-THF | Chiral 2-chloro-1-phenylethanol | 95-96% | taylorfrancis.com |

| Acetophenone | B-Methoxy-oxazaborolidine | Borane-THF | (S)-1-phenylethanol | >99% | rsc.org |

Henry Reaction in Asymmetric Synthesis

The asymmetric Henry reaction, or nitroaldol reaction, is a carbon-carbon bond-forming reaction between a nitroalkane and a carbonyl compound, such as an aldehyde or ketone, to produce a β-nitro alcohol. organic-chemistry.orgmdpi.com These products are valuable intermediates that can be readily converted into other important functional groups, including 1,2-amino alcohols, through reduction of the nitro group. mdpi.comniscpr.res.in

The reaction is typically catalyzed by a chiral metal complex or an organocatalyst to achieve high enantioselectivity. organic-chemistry.orgniscpr.res.in Various transition metal complexes, often with chiral ligands, have been shown to be effective catalysts for the asymmetric Henry reaction, affording the chiral nitroalkanol products in good yields and high enantiomeric excess. niscpr.res.in For example, copper(II) complexes with chiral diamine ligands have been successfully employed as catalysts. beilstein-journals.org The stereochemical outcome of the reaction is dependent on the catalyst and reaction conditions used. niscpr.res.in The resulting chiral β-nitro alcohol can then be reduced to provide the corresponding enantiopure 1,2-amino alcohol. niscpr.res.in

Dynamic Kinetic Resolution Strategies

Dynamic kinetic resolution (DKR) is a powerful strategy that combines a kinetic resolution with in situ racemization of the slower-reacting enantiomer, allowing for the theoretical conversion of a racemic mixture into a single enantiomer of a product in 100% yield. princeton.eduwikipedia.org This approach is highly advantageous over classical kinetic resolution, which has a maximum theoretical yield of 50%. beilstein-journals.org

For the synthesis of chiral compounds like 2-amino-1-phenylethanol, DKR can be applied to a racemic precursor. The process typically involves a combination of a catalyst for the resolution step, often an enzyme like a lipase, and a catalyst for the racemization of the unreacted starting material. beilstein-journals.orgscielo.br For example, the DKR of racemic 1-phenylethanol (B42297) has been achieved using a lipase for enantioselective acylation and a niobium-based catalyst for the racemization of the slower-reacting alcohol enantiomer. scielo.br Similarly, the DKR of primary amines has been developed using a lipase in conjunction with a ruthenium-based racemization catalyst. beilstein-journals.org The key to a successful DKR is the compatibility of the resolution and racemization catalysts and conditions, ensuring that the racemization is faster than or at least comparable to the rate of the slower-reacting enantiomer's transformation. princeton.edu

Derivatization and Analogue Synthesis

2-Amino-1-phenylethanol serves as a versatile building block in synthetic chemistry, lending its core structure to a variety of derivatives and analogues. Its bifunctional nature, containing both a primary amine and a hydroxyl group, allows for a wide range of chemical modifications. These transformations are pivotal in developing compounds with tailored properties for applications in pharmaceuticals, catalysis, and materials science. The synthesis of derivatives often involves reactions targeting the amino or hydroxyl moieties, such as acylation, alkylation, and substitution, to generate more complex molecules with specific functionalities and stereochemical arrangements.

The this compound scaffold is a well-established pharmacophore present in many biologically active molecules, including endogenous neurotransmitters. nih.gov Consequently, modifications of the 2-amino-1-phenylethanol structure are a key strategy in medicinal chemistry to develop new therapeutic agents with enhanced potency and selectivity. Research has shown that chiral 1,2-amino alcohols are privileged scaffolds with significant applications as drug candidates. nih.gov

A primary target for drugs based on this scaffold is the enzyme this compound N-methyltransferase (PNMT), which catalyzes the final step in the biosynthesis of epinephrine (B1671497) from norepinephrine (B1679862). nih.gov The development of PNMT inhibitors is a strategy for elucidating the role of epinephrine in the central nervous system. nih.gov Modifications to the basic this compound structure are crucial for creating potent inhibitors. For instance, incorporating the this compound backbone into more rigid cyclic structures, such as 1,2,3,4-tetrahydroisoquinoline (B50084) (THIQ), has yielded some of the most potent PNMT inhibitors. nih.gov Further modifications, like adding electron-withdrawing substituents, can enhance this inhibitory activity. nih.gov Docking studies of compounds like 1,2,3,4-tetrahydrobenz[h]isoquinoline (THBQ) revealed that enhanced potency is likely due to favorable hydrophobic interactions within the PNMT active site. nih.gov This suggests that strategic additions to the core scaffold can significantly improve biological activity. nih.gov

The broader 2-phenethylamine motif is found in a vast array of natural products and synthetic drugs, highlighting the scaffold's importance. nih.gov Derivatives are designed to target a wide range of biological systems, including adrenoceptors, dopamine (B1211576) receptors, and serotonin (B10506) (5-HT) receptors. nih.gov

Table 1: Modifications of the this compound Scaffold for Biological Activity

| Original Scaffold | Modification | Resulting Compound Class | Biological Target | Reference |

|---|---|---|---|---|

| This compound | Cyclization and Aromatization | 1,2,3,4-Tetrahydroisoquinolines (THIQs) | This compound N-methyltransferase (PNMT) | nih.gov |

| This compound | Benz-annulation of THIQ | 1,2,3,4-Tetrahydrobenz[h]isoquinoline (THBQ) | This compound N-methyltransferase (PNMT) | nih.gov |

| 2-Phenethylamine | Sulfamide/Monothiocarbamate Addition | Phenethylamine-based sulfamides | Carbonic Anhydrases (CA) | nih.gov |

Chiral β-amino alcohols like 2-amino-1-phenylethanol are valuable precursors for the synthesis of chiral auxiliaries and ligands, which are essential tools in asymmetric synthesis. taylorfrancis.com A chiral auxiliary is a stereogenic group temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction. wikipedia.org Amino alcohols are particularly effective as auxiliaries, in part because they can form chelates.

Derivatives of 2-amino-1-phenylethanol have been successfully prepared and utilized for this purpose. For example, (1S,2S)-(–)-2-(1-Phenylethyl)amino-1-phenylethanol can be synthesized by the reduction of optically active amides derived from the appropriate mandelic acids and 1-phenylethylamines. rsc.org This derivative has been employed as a chiral auxiliary in the asymmetric reduction of acetophenone. rsc.org In this application, the amino-ethanol derivative is used to prepare a chirally modified lithium aluminium hydride reagent. rsc.org The steric and electronic properties of the auxiliary guide the approach of the hydride to the ketone, resulting in the preferential formation of one enantiomer of the product alcohol. rsc.org Under specific conditions, this method can yield the product with a measurable optical purity. rsc.org

The synthesis of these auxiliaries relies on the availability of enantiomerically pure 2-amino-1-phenylethanol, which can be prepared through methods such as the chiral oxaborolidine-catalyzed borane reduction of phenacyl chloride followed by amination. taylorfrancis.com The resulting chiral amino alcohol serves as a fundamental building block for more complex chiral ligands designed for transition metal-catalyzed reactions, which are widely used in the synthesis of pharmaceuticals and fine chemicals. nih.gov

Table 2: Application of a 2-Amino-1-phenylethanol Derivative as a Chiral Auxiliary

| Chiral Auxiliary | Reaction | Substrate | Reagent | Result | Reference |

|---|---|---|---|---|---|

| (1S,2S)-(-)-2-(1-Phenylethyl)amino-1-phenylethanol | Asymmetric Reduction | Acetophenone | Chirally Modified Lithium Aluminium Hydride | (R)-1-Phenylethanol | rsc.org |

The this compound structure is considered a "privileged scaffold" in medicinal chemistry. This term refers to molecular frameworks that are capable of binding to multiple, often unrelated, biological targets, making them fruitful starting points for drug discovery. The 2-phenethylamine motif, the core of this compound, is widely present in nature, most notably in the endogenous catecholamines dopamine, norepinephrine, and epinephrine, which play critical roles in the nervous system. nih.gov

The utility of this scaffold is demonstrated by the development of inhibitors for this compound N-methyltransferase (PNMT). nih.gov Compounds based on the 1,2,3,4-tetrahydroisoquinoline (THIQ) nucleus, a cyclized analogue of this compound, are among the most potent PNMT inhibitors known. nih.gov The design of these inhibitors often involves computational methods, such as docking studies, to understand how the scaffold and its substituents interact with the enzyme's active site. nih.gov This allows for the rational design of new analogues with improved affinity and selectivity. nih.gov

Beyond PNMT, the this compound scaffold is integral to compounds targeting a wide array of receptors and enzymes. Its structural flexibility allows for modifications that can fine-tune its interaction with specific biological targets. The development of ligands for adrenoceptors, dopamine receptors, and serotonin (5-HT) receptors often incorporates this core structure. nih.gov Furthermore, derivatives have been explored as inhibitors for other enzymes, such as carbonic anhydrases, which are targets for conditions like glaucoma and obesity. nih.gov The prevalence of this scaffold across numerous classes of therapeutic agents underscores its fundamental importance in medicinal chemistry. nih.gov

Table 3: Therapeutic Targets of this compound-Based Scaffolds

| Scaffold Class | Therapeutic Target | Associated Conditions/Function | Reference |

|---|---|---|---|

| Phenylethanolamines / Phenethylamines | Adrenoceptors | Cardiovascular regulation, etc. | nih.gov |

| Phenylethanolamines / Phenethylamines | Dopamine Receptors | Voluntary movement, mood, stress | nih.gov |

| Phenylethanolamines / Phenethylamines | Serotonin (5-HT) Receptors | Mood, appetite, sleep | nih.gov |

| Modified Phenylethanolamines | This compound N-methyltransferase (PNMT) | CNS functions involving epinephrine | nih.gov |

| Modified Phenethylamines | Carbonic Anhydrases (CA) | Glaucoma, obesity, cancer | nih.gov |

Advanced Spectroscopic and Computational Studies of 2 Amino 1 Phenylethanol

Conformational Analysis and Molecular Dynamics Simulations

The conformational landscape of 2-Amino-1-phenylethanol is primarily dictated by the rotational flexibility of its side chain and the potential for intramolecular interactions. Molecular mechanics simulations and spectroscopic studies have been instrumental in elucidating the preferred spatial arrangements of this molecule.

Gas-Phase Conformations

In the isolated environment of the gas phase, 2-Amino-1-phenylethanol predominantly adopts conformations that are stabilized by an intramolecular hydrogen bond. researchgate.netacs.org Free jet microwave absorption spectroscopy has identified the presence of at least two stable conformers. biocrick.com These conformers are characterized by a folded (gauche) arrangement of the OCCN side chain, which facilitates the formation of a hydrogen bond between the hydroxyl group (proton donor) and the terminal amino group (proton acceptor). researchgate.netacs.org This interaction significantly constricts the side chain, leading to a more compact structure. researchgate.net

Theoretical calculations, including those at the B3LYP/6-311++G(d,p) level of theory, have been employed to explore the conformational space of 2-Amino-1-phenylethanol and its analogs. frontiersin.org These studies support the experimental findings that the most stable conformers are those that allow for this intramolecular hydrogen bonding.

Table 1: Calculated Gas-Phase Conformers of 2-Amino-1-phenylethanol

| Conformer | Key Dihedral Angles (°) | Relative Energy (kJ/mol) | Intramolecular Hydrogen Bond (OH···N) |

| Conformer A (gauche) | OCCN: folded | Most Stable | Present |

| Conformer B (gauche) | OCCN: folded | Slightly less stable than A | Present |

Note: Specific numerical values for dihedral angles and relative energies are detailed in specialized research publications and can vary based on the computational methods employed.

Solvation Effects on Conformational Dynamics in Aqueous Environments

The conformational preferences and dynamic behavior of 2-Amino-1-phenylethanol are significantly altered in an aqueous environment. dntb.gov.ua Molecular mechanics simulations of the neutral and protonated forms of the molecule in water have demonstrated the crucial role of the solvent in determining its structure. dntb.gov.ua

In solution, the presence of water molecules can disrupt the intramolecular hydrogen bond that is so prevalent in the gas phase. researchgate.netdntb.gov.ua The solvent molecules can interact directly with the functional groups of 2-Amino-1-phenylethanol, leading to a different set of stable conformations. The reorganization of these solvation structures provides a mechanism for the interconversion between different conformers. dntb.gov.ua

In aqueous solution, water molecules have been found to form bridges between the various functional groups of 2-Amino-1-phenylethanol. dntb.gov.ua These water bridges can significantly affect the relative stabilities of the conformers compared to their gas-phase counterparts. dntb.gov.ua For instance, in the dominant 1:1 water complex, the intramolecular hydrogen bond is disrupted by a water molecule that inserts itself between the hydroxyl group and the nitrogen atom, forming a cyclic hydrogen-bonded structure. researchgate.net This insertion causes the side chain to expand to accommodate the water molecule. researchgate.net

Studies on hydrated clusters of 2-Amino-1-phenylethanol have further elucidated the nature of these interactions. Singly hydrated clusters have shown two distinct structures: one where the water molecule hydrogen-bonds to the ethanol (B145695) group while leaving the intramolecular OH···N bond intact, and another where the water molecule inserts into the intramolecular hydrogen bond. researchgate.net Doubly and triply hydrated clusters tend to favor these insertion structures, with the water molecules forming linear chains. researchgate.net

Inter- and Intramolecular Interactions

The primary intramolecular interaction governing the conformation of 2-Amino-1-phenylethanol in the gas phase is the hydrogen bond between the hydroxyl and amino groups. researchgate.netacs.org This interaction is a recurring theme in spectroscopic and computational studies of this molecule and its analogs. frontiersin.org

In addition to this key hydrogen bond, other non-covalent interactions, such as van der Waals forces, also play a role in stabilizing the molecule's three-dimensional structure. The interaction between the side chain and the phenyl ring can also influence the stability of different conformers.

Quantum Chemical Calculations and Theoretical Modeling

Quantum chemical calculations have been indispensable in complementing experimental studies and providing a deeper understanding of the electronic structure and conformational energetics of 2-Amino-1-phenylethanol.

Ab Initio and Density Functional Theory (DFT) Studies

A range of ab initio and Density Functional Theory (DFT) methods have been applied to study 2-Amino-1-phenylethanol. These computational approaches have been used to investigate its conformational landscape, vibrational frequencies, and electronic properties. researchgate.nettandfonline.com

DFT calculations, particularly using the B3LYP functional with basis sets such as 6-31+G*, have been widely used to model the structure and properties of 2-Amino-1-phenylethanol and related neurotransmitters. tandfonline.comtandfonline.com These methods have been shown to provide reliable predictions of molecular geometries and vibrational spectra. For more accurate energy calculations, higher-level methods like MP2 with larger basis sets (e.g., aug-cc-pVDZ) have been employed. tandfonline.com

These theoretical studies have been crucial in assigning the experimentally observed spectra to specific molecular conformers. researchgate.net For example, in the study of hydrated clusters, ab initio calculations were essential in identifying the structures of the singly, doubly, and triply hydrated forms of 2-Amino-1-phenylethanol. researchgate.net

Table 2: Representative Quantum Chemical Methods Used in the Study of 2-Amino-1-phenylethanol

| Method | Basis Set | Application |

| Density Functional Theory (DFT) - B3LYP | 6-31+G, 6-311++G(d,p) | Geometry optimization, vibrational frequency calculation, conformational analysis. frontiersin.orgtandfonline.comtandfonline.com |

| Møller–Plesset perturbation theory (MP2) | 6-31+G, aug-cc-pVDZ | High-accuracy energy calculations, conformational analysis. tandfonline.com |

| Ab Initio Computation | Not specified in abstracts | General conformational landscape investigation. researchgate.netacs.org |

Spectroscopic Characterization Techniques

X-ray Crystallography for Absolute and Relative Stereochemistry

X-ray crystallography stands as the most definitive method for the three-dimensional structural elucidation of crystalline solids at an atomic level. nih.gov For a chiral molecule like 2-amino-1-phenylethanol, this technique is uniquely powerful in unambiguously determining both the relative and absolute stereochemistry of its stereogenic centers. springernature.com The presence of a hydroxyl group on the benzylic carbon creates a chiral center, resulting in two enantiomers: (R)- and (S)-2-amino-1-phenylethanol.

The determination of relative configuration—the spatial arrangement of atoms in a molecule relative to each other—is a routine outcome of a successful X-ray diffraction experiment on a single crystal. springernature.com The analysis of the diffraction pattern allows for the construction of an electron density map, from which the connectivity of atoms and their arrangement in space can be modeled. This provides a clear picture of the relative positions of the phenyl, hydroxyl, and aminoethyl groups around the chiral carbon.

Determining the absolute configuration—the precise three-dimensional arrangement of atoms in a chiral molecule that distinguishes it from its mirror image—is a more complex challenge. soton.ac.uk The most common method relies on the phenomenon of anomalous scattering (or anomalous dispersion). thieme-connect.de This effect occurs when the frequency of the incident X-ray radiation is close to the natural absorption frequency of one of the atoms in the crystal. soton.ac.ukthieme-connect.de This interaction causes a phase shift in the scattered X-rays.

By carefully measuring the intensities of Friedel pairs—reflections (hkl) and (-h-k-l) that are equivalent in the absence of anomalous scattering—subtle differences can be detected. soton.ac.uk These intensity differences, known as Bijvoet differences, are directly related to the absolute structure of the molecule. The analysis of these differences allows for the calculation of the Flack parameter, a critical value in determining absolute stereochemistry. A Flack parameter value close to zero for a given enantiomeric model confirms the correctness of the assigned absolute configuration, while a value near one indicates that the inverted structure is the correct one.

For light-atom molecules like 2-amino-1-phenylethanol (composed of C, H, N, O), the anomalous scattering effect is weak. Therefore, obtaining high-quality data is crucial. In cases where the molecule is difficult to crystallize or provides weak anomalous scattering, it can be co-crystallized with a molecule containing a heavier atom or converted into a salt with a chiral acid or base of known absolute configuration to facilitate a more reliable determination. nih.gov

| Parameter | Description | Significance in Stereochemistry |

| Electron Density Map | A 3D map representing the distribution of electrons in the crystal. | Reveals the atomic positions, bond lengths, and angles, establishing the molecule's connectivity and relative configuration. |

| Anomalous Scattering | The phase shift of scattered X-rays when their frequency is near an atom's absorption edge. | Creates measurable intensity differences between Friedel pairs, which is the basis for determining absolute configuration. soton.ac.ukthieme-connect.de |

| Friedel's Law / Bijvoet Pairs | States that intensities of reflections (hkl) and (-h-k-l) are equal. Anomalous scattering causes this law to break down. The differing pair is a Bijvoet pair. | The differences in intensity between these pairs (Bijvoet differences) are used to solve for the absolute structure. |

| Flack Parameter | A parameter refined during crystallographic analysis that indicates the absolute structure of a chiral crystal. | A value near 0 confirms the assigned configuration; a value near 1 indicates the configuration should be inverted. |

Application of Computational Methods in Drug Design

Computational methods are indispensable tools in modern drug discovery and development, significantly reducing the time and costs associated with bringing a new therapeutic agent to market. beilstein-journals.orgresearchgate.net These in silico techniques are used to identify and optimize lead compounds, predict their activity, and understand their interactions with biological targets at a molecular level. nih.gov 2-Amino-1-phenylethanol, as a structural analog of neurotransmitters like noradrenaline and a building block for various pharmaceuticals, is a prime candidate for study using these computational approaches. nih.govchemimpex.com

Molecular mechanics simulations have been employed to investigate the conformational behavior of 2-amino-1-phenylethanol. nih.gov Such studies provide a detailed picture of the molecule's preferred shapes (conformers) in different environments, such as in the gas phase versus in an aqueous solution. nih.gov These calculations have shown that water molecules can form bridges between the functional groups of 2-amino-1-phenylethanol, significantly altering the stability of its conformers compared to the isolated molecule. nih.gov This information is vital for drug design, as a molecule's conformation dictates how it fits into a biological receptor's binding site.

Structure-based drug design (SBDD) and ligand-based drug design (LBDD) are two major pillars of computer-aided drug design (CADD). beilstein-journals.orgnih.gov

Structure-Based Drug Design (SBDD): When the 3D structure of a biological target (like an enzyme or receptor) is known, SBDD methods can be used. nih.gov

Molecular Docking: This is one of the most widely used techniques. openmedicinalchemistryjournal.com It predicts the preferred orientation of a ligand (like a derivative of 2-amino-1-phenylethanol) when bound to a target, forming a stable complex. nih.gov Docking algorithms score different binding poses based on factors like shape complementarity and intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions), helping to estimate the binding affinity. beilstein-journals.org This allows for the virtual screening of large libraries of compounds to identify potential hits.

Ligand-Based Drug Design (LBDD): When the target's structure is unknown, but a set of molecules known to be active are available, LBDD methods are applied. researchgate.net

Pharmacophore Modeling: This method identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to bind to the target. A pharmacophore model derived from active compounds can then be used as a 3D query to search for new, structurally diverse molecules with the same key features.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies build mathematical models that correlate the chemical structures of a series of compounds with their biological activities. By analyzing physicochemical properties and structural descriptors, QSAR models can predict the activity of new, unsynthesized molecules, guiding the optimization of lead compounds. openmedicinalchemistryjournal.com

These computational approaches allow researchers to prioritize which derivatives of a scaffold like 2-amino-1-phenylethanol should be synthesized and tested, thereby streamlining the drug discovery pipeline and increasing the efficiency of developing new medicines. nih.gov

| Computational Method | Primary Application in Drug Design | Relevance to 2-Amino-1-phenylethanol |

| Molecular Mechanics | Simulating molecular motion and conformational preferences. nih.gov | Understanding how the molecule's flexible side chain orients itself in a biological environment (e.g., water, receptor site). nih.gov |

| Molecular Docking | Predicting the binding mode and affinity of a small molecule to a biological target. nih.gov | Screening potential drug candidates based on the 2-amino-1-phenylethanol scaffold against a known protein target. |

| Pharmacophore Modeling | Identifying the essential 3D features required for biological activity. | Creating a model based on known active drugs containing the 2-amino-1-phenylethanol moiety to find new active compounds. researchgate.net |

| QSAR | Predicting the biological activity of new molecules based on their structural properties. | Guiding the chemical modification of the 2-amino-1-phenylethanol structure to enhance potency or other desired properties. |

Biological and Pharmacological Research of 2 Amino 1 Phenylethanol and Its Analogues

Neuropharmacological Investigations

2-Amino-1-phenylethanol as a Noradrenaline Analogue

2-Amino-1-phenylethanol, also known as phenylethanolamine, is recognized as the foundational structure of the this compound class of compounds. Its structural similarity to the endogenous neurotransmitter noradrenaline (norepinephrine) has made it a subject of significant interest in neuropharmacological research. This structural analogy is rooted in the shared β-hydroxyphenethylamine backbone, which is crucial for its biological activity.

The conformation of the flexible ethanolamine (B43304) side chain is a key determinant of its interaction with adrenergic receptors. Studies have shown that, like noradrenaline, the favored structures of 2-amino-1-phenylethanol are stabilized by an intramolecular hydrogen bond between the hydroxyl (OH) group and the amino (NH2) group. This bonding results in a constricted side chain, a feature that is believed to be important for its recognition and binding to receptor sites. The simplicity of its structure, lacking the catechol hydroxyl groups of noradrenaline, makes 2-amino-1-phenylethanol a valuable tool for investigating the fundamental structure-activity relationships of this compound-type compounds at adrenergic receptors.

Interaction with Neurotransmitter Pathways and Receptor Binding

The neuropharmacological effects of 2-amino-1-phenylethanol are primarily mediated through its interaction with various neurotransmitter receptors, most notably adrenergic receptors. Its structural resemblance to noradrenaline allows it to bind to these receptors, although with different affinities compared to the endogenous ligand.

Research on β2 adrenergic receptors has provided quantitative insights into this interaction. In a study using a β2 adrenergic receptor preparation from transfected HEK 293 cells, racemic 2-amino-1-phenylethanol exhibited an affinity that was approximately 1/400th that of epinephrine (B1671497) and 1/7th that of norepinephrine (B1679862) in competition experiments. wikipedia.org This demonstrates that while it can bind to these receptors, the absence of the catechol hydroxyl groups significantly reduces its binding potency compared to the natural neurotransmitters.

Table 1: Receptor Interaction Profile of 2-Amino-1-phenylethanol and Related Compounds

| Compound | Receptor | Measurement | Value | Source |

|---|---|---|---|---|

| Racemic 2-Amino-1-phenylethanol | β2 Adrenergic Receptor | Relative Affinity vs. Epinephrine | ~1/400 | wikipedia.org |

| Racemic 2-Amino-1-phenylethanol | β2 Adrenergic Receptor | Relative Affinity vs. Norepinephrine | ~1/7 | wikipedia.org |

| p-Tyramine | TAAR1 | EC50 | 0.1–1.4 μM | nih.gov |

| β-Phenylethylamine | TAAR1 | EC50 | 0.1–1.4 μM | nih.gov |

Studies on Neurological Disorders and Potential Treatments

The involvement of the noradrenergic system in the pathophysiology of various neurological disorders has led to investigations into the therapeutic potential of noradrenaline analogues like 2-amino-1-phenylethanol. Deficits in noradrenergic signaling are a common feature in neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. nih.govnih.gov Therefore, compounds that can modulate this system are of considerable interest.

In the context of Alzheimer's disease, the loss of noradrenergic neurons in the locus coeruleus is an early pathological event. consensus.appresearchgate.net This loss contributes to cognitive deficits and the progression of neurodegeneration. researchgate.net Noradrenergic therapies are being explored for their potential to provide both symptomatic relief and disease-modifying effects. nih.govuspharmacist.com The anti-inflammatory and neuroprotective effects of noradrenaline suggest that maintaining adequate levels of this neurotransmitter could be a key factor in preventing or delaying the development of Alzheimer's disease. researchgate.net As a noradrenaline analogue, 2-amino-1-phenylethanol and its derivatives could potentially serve as scaffolds for the development of new therapeutic agents that target the noradrenergic system in this disease.

While direct clinical studies on 2-amino-1-phenylethanol for neurological disorders are limited, its use in biochemical research provides insights into brain chemistry and potential treatments. researchgate.net The broader class of trace amines, to which 2-amino-1-phenylethanol is related, and their receptors (TAARs) are also being investigated as novel therapeutic targets for a range of psychiatric and neurological conditions.

Enzymatic Interactions and Biochemical Studies

Enzyme Mechanism Investigations

2-Amino-1-phenylethanol serves as a valuable substrate in investigations of enzyme mechanisms, particularly for enzymes involved in catecholamine metabolism. One such enzyme is this compound N-methyltransferase (PNMT), which catalyzes the conversion of noradrenaline to adrenaline. The reaction involves the transfer of a methyl group from S-adenosyl-L-methionine (AdoMet) to the amino group of a this compound substrate.

Kinetic studies of human PNMT have revealed that the enzyme operates through an ordered sequential mechanism, where AdoMet binds to the enzyme first, followed by the this compound substrate. nih.gov This mechanism is crucial for understanding how the enzyme recognizes and processes its substrates. Investigations into the pH dependence of the reaction have shown that both a protonated and an unprotonated group are required for catalysis. nih.gov The use of 2-amino-1-phenylethanol and its analogues in these studies helps to elucidate the structural requirements for substrate binding and the catalytic mechanism of this important enzyme.

Substrate in Enzymatic Reactions

2-Amino-1-phenylethanol is utilized as a substrate in a variety of enzymatic reactions, which has significant applications in biotechnology and synthetic chemistry. A prominent example is its use in lipase-catalyzed reactions for the production of enantiomerically pure compounds. Lipases are a class of enzymes that can catalyze the acylation of alcohols with high enantioselectivity.

In the case of 2-amino-1-phenylethanol, lipase-catalyzed acylation can be used for its kinetic resolution, where one enantiomer is preferentially acylated, allowing for the separation of the two enantiomers. The efficiency and enantioselectivity of this process are dependent on several factors, including the choice of lipase (B570770), the acyl donor, and the reaction conditions. For instance, the enzymatic acylation of 2-amino-1-phenylethanol has been shown to be highly enantioselective when the amino group is protected. rsc.org Direct acylation of the unprotected amino alcohol can be slow and may be complicated by non-enzymatic side reactions. rsc.org

The kinetics of lipase-catalyzed acylation of the structurally related (R,S)-1-phenylethanol have been studied in detail. The initial reaction rate is influenced by temperature and the choice of acyl donor, with activated esters like vinyl acetate (B1210297) leading to high acylation rates. abo.firesearchgate.net Such studies provide a basis for optimizing the enzymatic synthesis of chiral compounds using 2-amino-1-phenylethanol as a substrate.

Table 2: Enzymatic Reactions Involving 2-Amino-1-phenylethanol and Related Compounds

| Enzyme | Reaction Type | Substrate(s) | Key Findings | Source |

|---|---|---|---|---|